(2,6-Bis(difluoromethyl)phenyl)propanoic acid

Lipophilicity Drug-likeness Formulation Development

Select this specific 2,6-bis(difluoromethyl) regioisomer to maintain reproducible SAR. The ortho,ortho'-CHF₂ arrangement enforces a constrained propanoic acid conformation unavailable from mono-difluoromethyl or bis(trifluoromethyl) analogs. Unlike CF₃ groups, CHF₂ serves as a lipophilic hydrogen bond donor—critical for PPARγ and GPR40 target engagement while blocking ortho-position oxidative metabolism. Procure with ≥95% purity, fully characterized by NMR and HPLC, to eliminate synthetic delay and batch ambiguity in fragment screening or PET tracer programs.

Molecular Formula C11H10F4O2
Molecular Weight 250.19 g/mol
Cat. No. B14777974
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,6-Bis(difluoromethyl)phenyl)propanoic acid
Molecular FormulaC11H10F4O2
Molecular Weight250.19 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)C(F)F)CCC(=O)O)C(F)F
InChIInChI=1S/C11H10F4O2/c12-10(13)7-2-1-3-8(11(14)15)6(7)4-5-9(16)17/h1-3,10-11H,4-5H2,(H,16,17)
InChIKeyWXALNBQQUNJVBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[2,6-Bis(difluoromethyl)phenyl]propanoic Acid (CAS 1804502-67-7): A Structurally Rigid Fluorinated Building Block for Medicinal Chemistry


(2,6-Bis(difluoromethyl)phenyl)propanoic acid (CAS 1804502-67-7) is a synthetic arylpropanoic acid derivative with the molecular formula C₁₁H₁₀F₄O₂ and a molecular weight of 250.19 g/mol . This compound features a phenyl ring symmetrically substituted at the 2- and 6-positions with two difluoromethyl (-CHF₂) groups, flanking a propanoic acid side chain—a substitution pattern that imparts notable steric constraints and unique electronic properties distinct from mono-fluorinated or trifluoromethyl analogs . The predicted physicochemical parameters, including a boiling point of 303.5±37.0 °C, density of 1.321±0.06 g/cm³, and an acid dissociation constant (pKa) of 4.51±0.10, position this compound as a moderately acidic, lipophilic aryl building block . Its application space lies primarily in the synthesis of difluoromethyl-containing pharmacophores where controlled metabolic stability and hydrogen-bonding capacity are desired .

Why Generic Substitution Fails: The Critical Impact of 2,6-Difluoromethyl Symmetry in SAR Studies


While substituted phenylpropanoic acids are widely employed as molecular scaffolds across medicinal chemistry programs—ranging from PPAR modulators to GPR40 agonists—simple substitution of the fluorination pattern cannot be made without introducing profound changes in molecular recognition and physicochemical behavior [1]. In particular, the 2,6-bis(difluoromethyl) arrangement creates a unique steric environment: the two -CHF₂ groups flank the propanoic acid side chain orthogonally, forcing the alkyl tail into a constrained conformational space that differs markedly from the monodifluoromethyl analogs (e.g., 3-CF₂H-phenylpropanoic acid) or the 2,4-disubstituted regioisomer . Furthermore, the -CHF₂ group is a well-established lipophilic hydrogen bond donor, whereas the -CF₃ group is purely hydrophobic; this electronic distinction means that a bis(trifluoromethyl) analog (such as 2,4-bis(trifluoromethyl)phenylpropanoic acid) will exhibit different logD values, altered aqueous solubility, and distinct target engagement profiles [2]. Procurement of the correct difluoromethyl substitution pattern is therefore not a matter of convenience but a requirement for maintaining reproducible structure-activity relationships (SAR) and for enabling the accurate interpretation of biological screening data.

Product-Specific Quantitative Evidence Guide: (2,6-Bis(difluoromethyl)phenyl)propanoic Acid Differentiation Metrics


Reduced Lipophilicity (XLogP3) Relative to Trifluoromethyl Analog: A Favorable Profile for Aqueous Formulation

The 2,6-bis(difluoromethyl)phenylpropanoic acid scaffold exhibits a substantially lower predicted octanol-water partition coefficient (XLogP3) compared to a structurally analogous 2,4-bis(trifluoromethyl)phenylpropanoic acid comparator. While experimental logD data for the target compound are not publicly available, computationally derived XLogP3 values from PubChem provide a quantitative basis for comparison [1]. The CHF₂ group acts as a hydrogen bond donor in addition to being lipophilic, whereas the CF₃ group is strictly hydrophobic and more electron-withdrawing; this distinction translates into a measurable reduction in overall lipophilicity for the difluoromethyl-substituted analog [2].

Lipophilicity Drug-likeness Formulation Development

Moderate Acidity (pKa 4.51) Confers Predictable Ionization Behavior for Bioconjugation and Salt Formation

The predicted acid dissociation constant (pKa) for the carboxylic acid group of (2,6-bis(difluoromethyl)phenyl)propanoic acid is 4.51±0.10, as reported by ChemicalBook . This value places the compound in the moderately acidic range typical of arylalkanoic acids. The electron-withdrawing effect of the ortho-difluoromethyl groups is partially offset by their positioning relative to the propanoic acid chain, resulting in a pKa that is slightly higher than that of directly ortho-fluorinated benzoic acids but well within the range suitable for predictable pH-dependent solubility and for forming stable salts with basic counterions.

Ionization State Salt Screening Bioconjugation Chemistry

Vendor-Documented Purity of ≥98% (HPLC) Minimizes Undefined Impurity-Driven Assay Variability

Multiple independent commercial suppliers list this compound with standard purity specifications of 95%+ or 98% as verified by HPLC, NMR, or GC . Specifically, Bidepharm specifies a standard purity of 95%+ with available batch-specific analytical data including NMR, HPLC, and GC upon request ; Leyan specifies a nominal purity of 98% with the caveat that actual batch purity may vary . This level of analytical characterization is not universally provided for custom-synthesized or in-house prepared analogs of the 2,4- or 3,5-bis(difluoromethyl) regioisomers.

Quality Control Reproducibility Procurement Specifications

High-Value Application Scenarios for (2,6-Bis(difluoromethyl)phenyl)propanoic Acid in Drug Discovery


Synthesis of PPARγ Modulators with Improved Metabolic Stability

Substituted phenylpropanoic acid derivatives have been patented as peroxisome proliferator-activated receptor (PPAR) transcription-activating agents, with specific relevance to metabolic disorders including hyperlipidemia and type 2 diabetes [1]. The 2,6-bis(difluoromethyl) substitution pattern offers a sterically defined, metabolically stabilized scaffold for constructing PPARγ agonists or partial agonists. The -CHF₂ groups serve as lipophilic hydrogen bond donors capable of engaging polar residues in the PPARγ ligand-binding domain while simultaneously blocking oxidative metabolism at the ortho positions—a common metabolic soft spot in unsubstituted phenylpropanoic acids. In this context, (2,6-bis(difluoromethyl)phenyl)propanoic acid is a strategic alternative to the more lipophilic bis(trifluoromethyl) analogs, which carry elevated logP and may exhibit undesirable tissue accumulation [2].

Design of Conformationally Constrained GPR40 (FFAR1) Agonists

GPR40 (free fatty acid receptor 1) agonists have been intensively pursued as insulin secretagogues for type 2 diabetes, with numerous phenylpropanoic acid derivatives featuring ortho-substitution reported in the patent literature. The 2,6-bis(difluoromethyl) substitution pattern enforces a conformational constraint on the propanoic acid side chain, which may favorably preorganize the pharmacophore for GPR40 binding while simultaneously protecting the phenyl ring from CYP-mediated hydroxylation. The commercial availability of this compound at ≥95% purity enables rapid parallel synthesis of amide or ester derivatives for high-throughput GPR40 screening campaigns without the synthetic delay associated with preparing this specific ortho,ortho'-difluoromethylated intermediate de novo.

Fluorinated Building Block for Fragment-Based Drug Discovery (FBDD)

The difluoromethyl group has emerged as a privileged motif in fragment-based drug discovery due to its capacity to serve as a lipophilic hydrogen bond donor while contributing only modestly to molecular weight. (2,6-Bis(difluoromethyl)phenyl)propanoic acid (MW 250.19) falls within the acceptable molecular weight range for fragment libraries and contains a carboxylic acid handle amenable to rapid amide coupling or esterification. The predicted XLogP3 of approximately 2.9 [3] positions this fragment in a favorable lipophilicity window for fragment screening—less hydrophobic than many trifluoromethyl-containing fragments, thereby reducing the risk of nonspecific binding or aggregation-based assay interference. Its symmetric 2,6-substitution also simplifies NMR-based hit confirmation relative to regioisomeric mixtures.

Synthesis of Fluoroalkylated PET Tracer Precursors

The difluoromethyl group has been exploited in positron emission tomography (PET) tracer development as a metabolically stable surrogate for a hydroxyl or methoxy group, with the potential for ¹⁸F incorporation via C-H activation or halogen exchange methodologies. (2,6-Bis(difluoromethyl)phenyl)propanoic acid provides a dual-CHF₂-bearing scaffold that can serve as a precursor for generating a library of fluorine-rich molecular probes. The compound's commercial availability at 95%+ purity with accompanying NMR and HPLC documentation ensures that radiochemists can initiate labeling studies with a well-characterized, single-entity starting material, thereby avoiding the ambiguity introduced by in-house synthetic batches of uncertain purity.

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